4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
4-(Furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolidinone core substituted with a furan-2-carbonyl group, a 6-methoxybenzo[d]thiazol-2-yl moiety, and a para-tolyl group. Its molecular formula is C₁₉H₁₅N₃O₄S, with a molecular weight of 405.41 g/mol . The structure includes a planar pyrrolidinone ring, with the furan carbonyl and methoxybenzothiazole groups contributing to its electronic and steric properties.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUUYLGBZGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that incorporates a furan moiety, a benzo[d]thiazole, and a pyrrole structure. These components are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activities associated with this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts. Below are key findings regarding its pharmacological properties:
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer properties. A study focusing on thiazole derivatives reported their ability to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups on the thiazole ring was found to enhance potency against cancer cells.
Antimicrobial Properties
Similar compounds have shown promising antimicrobial activity. For instance, derivatives of thiazole were evaluated for their effectiveness against bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Compounds similar to This compound have been studied for their anti-inflammatory properties. In particular, thiazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Thiazole Derivatives Against Cancer : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .
- Antimicrobial Activity : A study evaluated a range of thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings showed that specific modifications significantly improved antibacterial activity .
- Anti-inflammatory Mechanisms : Research on thiazole-containing compounds revealed their ability to modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, which is crucial in inflammatory responses .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 477.5 g/mol. The structure incorporates a furan moiety, a benzo[d]thiazole group, and a pyrrolone core, which contribute to its biological and chemical properties .
Key Features
- Molecular Weight : 477.5 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bond Count : 8
Medicinal Chemistry
The compound has shown promising activity in various biological assays, particularly as an anticancer agent. Its structure allows for interactions with specific biological targets, including enzymes and receptors involved in cancer progression.
Case Studies
- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties by inhibiting key pathways in cancer cell proliferation. For instance, thiazole derivatives have been identified as potent inhibitors of Pin1, a target implicated in cancer progression .
- Anti-inflammatory Properties : Some studies have reported that related compounds demonstrate anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases .
Organic Electronics
Thiazole-based compounds are integral to the development of organic semiconductors. The electron-withdrawing characteristics of thiazoles enhance the performance of organic electronic devices such as field-effect transistors and solar cells.
Performance Metrics
Thiazole derivatives have been incorporated into organic electronic devices, leading to improved charge transport properties and efficiency metrics compared to traditional materials .
Material Science
The compound's unique structural attributes make it suitable for applications in materials science, particularly in the development of corrosion inhibitors.
Corrosion Inhibition
Recent studies have demonstrated that thiazole-based compounds can effectively inhibit corrosion in mild steel under acidic conditions. The synthesized imines derived from thiazoles showed significant protective effects against corrosion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic derivatives:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Methoxybenzo[d]thiazole vs. Fluorobenzothiazole : The 6-methoxy group in the target compound may enhance solubility compared to the 6-fluoro analog in , which could influence bioavailability .
- Furan Carbonyl vs.
- Para-Tolyl vs. Chlorophenyl : The para-tolyl group (methyl-substituted phenyl) in the target compound offers hydrophobic interactions, contrasting with the electron-deficient 4-chlorophenyl in , which may enhance antimicrobial activity .
Crystallographic and Conformational Comparisons
- The isostructural compounds 4 and 5 in exhibit nearly identical triclinic crystal systems (space group P̄1), with slight conformational adjustments due to halogen substitutions (Cl vs. F). This suggests the target compound may adopt similar planar conformations, critical for intermolecular interactions .
- In contrast, benzoimidazole-containing pyrrolidinones in show non-planar conformations due to bulky naphthyl-thiazol substituents, reducing crystallinity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
